

An In-Depth Technical Guide to the Spectroscopic Properties of Sultamicillin Tosylate Dihydrate

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Compound of Interest

Compound Name: *Sultamicillin tosylate dihydrate*

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Abstract

Sultamicillin is a mutual prodrug of the β -lactam antibiotic ampicillin and the β -lactamase inhibitor sulbactam. It is formulated as a tosylate salt, often in a dihydrate form ($C_{32}H_{38}N_4O_{12}S_3 \cdot 2H_2O$), to enhance stability and bioavailability. The precise structural confirmation and quality control of this active pharmaceutical ingredient (API) are paramount in drug development and manufacturing. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the unambiguous identification and characterization of **sultamicillin tosylate dihydrate**. This guide provides a detailed examination of the characteristic IR and NMR spectral features of the molecule, explains the rationale behind experimental choices, and offers insights into spectral interpretation for comprehensive structural elucidation.

Introduction: The Molecular Architecture

Sultamicillin tosylate dihydrate is a complex molecule comprising three key components linked together: the ampicillin core, the sulbactam moiety, and a p-toluenesulfonate (tosylate) counter-ion, along with two molecules of water of hydration.^[1] A thorough understanding of the spectroscopic properties requires an appreciation for the functional groups within each constituent part:

- Ampicillin moiety: Contains a β -lactam ring, a secondary amide, a primary amine, a carboxylic acid (esterified), a phenyl group, and gem-dimethyl groups.
- Sulbactam moiety: Features a β -lactam ring, a sulfone group (SO_2), and gem-dimethyl groups.
- Oxoymethyl ester linker: Covalently connects the ampicillin and sulbactam components.
- Tosylate counter-ion: An aromatic ring with a sulfonate group (SO_3^-) and a methyl group.
- Water of hydration: Two water molecules integrated into the crystal lattice.

Each of these structural features gives rise to distinct and predictable signals in IR and NMR spectra, which, when analyzed together, provide a unique spectroscopic fingerprint of the entire molecule.

Part I: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, we can detect the characteristic vibrations (stretching, bending) of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a crystalline powder like **sultamicillin tosylate dihydrate**, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional methods like KBr pellets.

Causality Behind Experimental Choice: ATR is a rapid, non-destructive technique that requires minimal sample preparation. It eliminates the need for grinding and pressing pellets, which can sometimes induce polymorphic changes in the sample. The direct analysis of the solid powder provides a spectrum representative of the material in its native state.

Step-by-Step Methodology:

- **Instrument Preparation:** Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.

- Sample Application: Place a small amount of the **sultamicillin tosylate dihydrate** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.

IR Workflow Diagram



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Caption: Workflow for IR analysis using the ATR method.

Interpretation of the IR Spectrum

The IR spectrum of **sultamicillin tosylate dihydrate** is rich with information. Key absorption bands are assigned to specific functional groups, confirming the presence of all constituent parts of the molecule.

Table 1: Characteristic IR Absorption Bands for **Sultamicillin Tosylate Dihydrate**

Wavenumber (cm ⁻¹)	Intensity	Assignment and Rationale
~3400 (broad)	Medium-Strong	O-H Stretching (Water of Hydration) and N-H Stretching (Amine/Amide). The broadness indicates hydrogen bonding from the water molecules and the NH groups.
~2978	Medium	C-H Stretching (Aliphatic). Aromatic and aliphatic C-H stretches are present. A peak around 2978 cm ⁻¹ is characteristic of the gem-dimethyl groups. [2]
~1793	Strong	C=O Stretching (β -lactam rings). This is a highly characteristic and intense band for penicillins and related structures. Its high frequency is due to the significant ring strain of the four-membered lactam ring. [2]
~1750	Strong	C=O Stretching (Ester). This band corresponds to the carbonyl of the oxoxymethyl ester linker.
~1689	Strong	C=O Stretching (Amide I band). This absorption is from the secondary amide linking the ampicillin core to the phenylacetyl side chain. [2]
~1326 & ~1175	Strong	S=O Asymmetric & Symmetric Stretching (Sulfone). These two intense peaks are the unmistakable signature of the

		sulbactam moiety's sulfone group. [2]
~1200 & ~1030	Strong	S=O Stretching (Sulfonate). These bands are characteristic of the tosylate counter-ion's SO ₃ ⁻ group.
~1126, ~1009, ~815	Medium-Strong	Aromatic C-H Bending & Ring Vibrations. These peaks, along with others in the fingerprint region, confirm the presence of the phenyl group (from ampicillin) and the substituted benzene ring (from tosylate). [2]

Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR provides analogous information for the carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

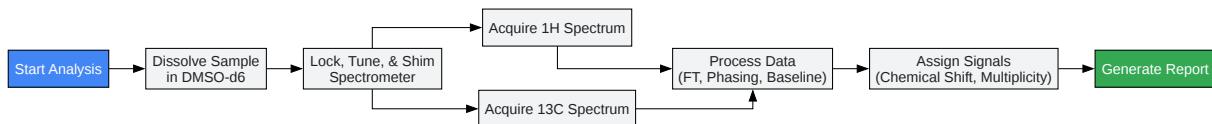
Causality Behind Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for **sultamicillin tosylate dihydrate**. Its high polarity effectively dissolves the salt, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (e.g., from -NH₂, -NH, and H₂O), which might otherwise be broadened or absent in other solvents. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **sultamicillin tosylate dihydrate** and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

- Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
- ^{13}C NMR Acquisition: Acquire the ^{13}C spectrum, often using a proton-decoupled pulse sequence (like zgpg30) to produce a spectrum with single lines for each unique carbon atom. This experiment requires a significantly longer acquisition time than ^1H NMR.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The ^1H spectrum is integrated to determine the relative ratios of protons.

NMR Workflow Diagram



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Caption: Workflow for ^1H and ^{13}C NMR analysis.

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum provides a wealth of structural information. Key signals confirm the presence and connectivity of all three molecular components.

Table 2: Selected ^1H NMR Signal Assignments for **Sultamicillin Tosylate Dihydrate** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment and Rationale
~7.5	d	2H	Aromatic Protons (Tosylate). Protons ortho to the sulfonate group.[3]
~7.3	m	5H	Aromatic Protons (Phenyl Ring). Protons of the ampicillin's phenyl group.
~7.1	d	2H	Aromatic Protons (Tosylate). Protons meta to the sulfonate group.[3]
~5.8	m	2H	CH_2 (Ester Linker). Methylene protons of the oxoxymethyl linker, often appearing as two doublets (AB quartet).
~5.5	m	2H	β -lactam Protons. Protons on the ampicillin and sulbactam rings adjacent to the carbonyls.
~4.9	s	1H	CH (Sulbactam). Proton on the sulbactam ring.
~4.5	s	1H	CH (Ampicillin). Benzylic proton on the ampicillin side chain.

~3.4 (broad)	s	~4H	H ₂ O. Signal from the two molecules of water of hydration.
~2.3	s	3H	CH ₃ (Tosylate). Methyl group on the tosylate ring. ^[3]
~1.0 - 1.5	m	12H	CH ₃ (gem-Dimethyl). Four distinct singlets corresponding to the four methyl groups of the ampicillin and sulbactam moieties.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom in the molecule, providing a complete carbon fingerprint.

Table 3: Selected ¹³C NMR Signal Assignments for **Sultamicillin Tosylate Dihydrate** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment and Rationale
~170-175	Carbonyl Carbons (Amide, Ester). Signals for the C=O groups of the amide and ester functionalities.
~165-170	Carbonyl Carbons (β -lactam). Signals for the C=O groups within the strained β -lactam rings.
~145 & ~138	Aromatic Carbons (Tosylate, Quaternary). Carbons bearing the methyl and sulfonate groups. ^[3]
~125-135	Aromatic Carbons (Phenyl & Tosylate). Signals for the various CH carbons of the aromatic rings. ^[3]
~77	CH_2 (Ester Linker). Carbon of the oxymethyl linker.
~60-70	β -lactam & Thiazolidine Ring Carbons. Various signals from the saturated ring systems of the ampicillin and sulbactam cores.
~55-60	Quaternary Carbons (gem-Dimethyl). Carbons bearing the gem-dimethyl groups.
~20-30	Methyl Carbons (gem-Dimethyl). Signals from the four methyl groups.
~21	Methyl Carbon (Tosylate). The characteristic signal for the methyl group on the tosylate counter-ion. ^[3]

Part III: Integrated Spectroscopic Analysis

Neither IR nor NMR spectroscopy alone can fully characterize a molecule as complex as **sultamicillin tosylate dihydrate**. The true analytical power lies in the synergy between the two techniques.

- Confirmation of Identity: IR confirms the presence of all critical functional groups (β -lactams, sulfone, sulfonate, ester, amide). NMR then provides the precise atomic connectivity, confirming the carbon-hydrogen framework and the relative positions of these functional groups.
- Verification of Salt Form: The distinct aromatic signals in both ^1H and ^{13}C NMR (specifically the A_2B_2 pattern and the methyl signal at ~ 2.3 ppm in ^1H NMR) and the strong sulfonate bands in the IR spectrum provide definitive proof of the tosylate counter-ion's presence.
- Confirmation of Hydration State: The broad O-H stretching band in the IR spectrum and the distinct, integration-appropriate signal around 3.4 ppm in the ^1H NMR spectrum (in DMSO-d_6) confirm the presence of the water of hydration. The integration of this peak relative to other known proton signals can be used to quantify the level of hydration, confirming the dihydrate state.

Conclusion

The comprehensive spectroscopic analysis of **sultamicillin tosylate dihydrate** through IR and NMR techniques provides an unambiguous confirmation of its chemical structure, salt form, and hydration state. The characteristic IR bands for the β -lactam and sulfone groups, combined with the detailed proton and carbon environments mapped by NMR, create a unique and robust analytical profile. This guide outlines the fundamental protocols and interpretive principles that enable researchers and quality control scientists to confidently verify the identity and integrity of this vital pharmaceutical compound, ensuring its safety and efficacy.

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